molecular formula C13H19ClN2O2S B4683792 1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine

1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine

Cat. No.: B4683792
M. Wt: 302.82 g/mol
InChI Key: DRQWBUSZZCNWIA-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]-4-ethylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 4-chlorobenzylsulfonyl group and an ethyl group

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-15-7-9-16(10-8-15)19(17,18)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWBUSZZCNWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Chlorobenzylsulfonyl Group: This step involves the reaction of piperazine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 4-chlorobenzylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and distillation to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

    1-[(4-Chlorobenzyl)sulfonyl]-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-[(4-Chlorobenzyl)sulfonyl]-4-phenylpiperazine: Contains a phenyl group instead of an ethyl group.

Uniqueness: 1-[(4-Chlorobenzyl)sulfonyl]-4-ethylpiperazine is unique due to the combination of its ethyl group and 4-chlorobenzylsulfonyl moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine
Reactant of Route 2
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1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine

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